
Ethyl 3-(quinazolin-4-ylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(quinazolin-4-ylamino)benzoate: is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(quinazolin-4-ylamino)benzoate typically involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde or ketone to form the quinazoline ring. This is followed by esterification with ethanol to introduce the ethyl ester group. The reaction conditions often include refluxing in the presence of a catalyst such as acetic anhydride or using microwave-assisted synthesis for improved yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Ethyl 3-(quinazolin-4-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated quinazoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Ethyl 3-(quinazolin-4-ylamino)benzoate is used as a building block in the synthesis of more complex quinazoline derivatives. It serves as an intermediate in the preparation of compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which are involved in cell signaling pathways .
Medicine: this compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for the development of targeted cancer therapies .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of ethyl 3-(quinazolin-4-ylamino)benzoate involves its interaction with molecular targets such as enzymes. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation. The compound may also interact with signaling pathways involved in cell growth and survival, further contributing to its biological activity.
類似化合物との比較
Quinazolin-4-one derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.
Ethyl 3-(quinazolin-4-ylamino)benzoate analogs: Structural analogs with different substituents on the quinazoline ring or benzoate ester group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and quinazoline moiety contribute to its potential as a versatile intermediate in synthetic chemistry and its promising therapeutic applications.
特性
分子式 |
C17H15N3O2 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
ethyl 3-(quinazolin-4-ylamino)benzoate |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-17(21)12-6-5-7-13(10-12)20-16-14-8-3-4-9-15(14)18-11-19-16/h3-11H,2H2,1H3,(H,18,19,20) |
InChIキー |
QTUXXVZVIPFIOB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




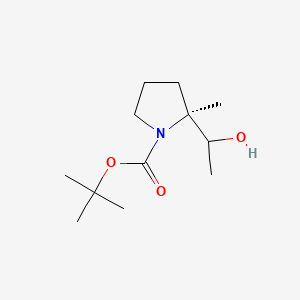

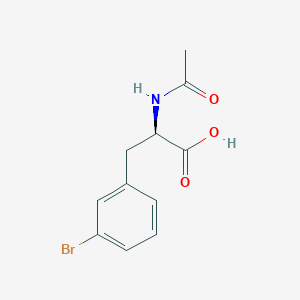
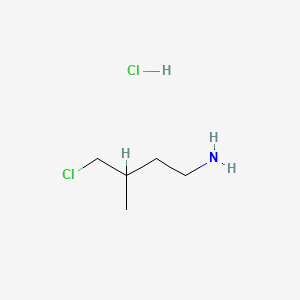
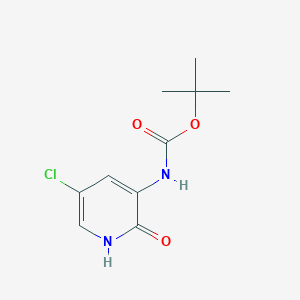
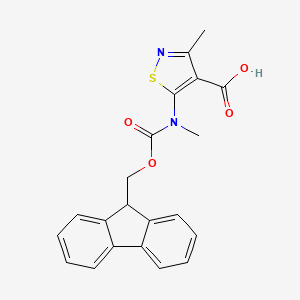
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)
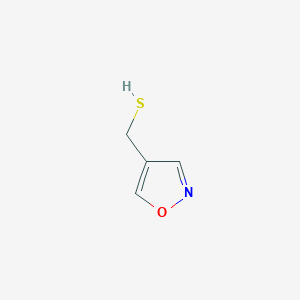
![Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B13514789.png)
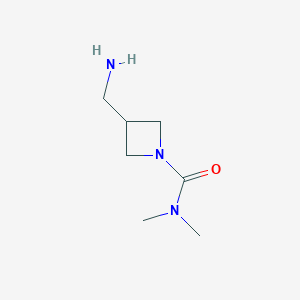
![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)

